N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride

Description

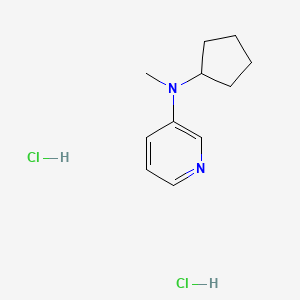

N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride is a synthetic amine derivative characterized by a pyridine ring substituted with a cyclopentyl and methyl group at the nitrogen atom, forming a dihydrochloride salt. For instance, capmatinib dihydrochloride (a therapeutic agent) is analyzed using techniques like NMR spectroscopy, X-ray diffraction, and thermal analysis, which could similarly apply to elucidating the structure and stability of this compound . The dihydrochloride salt form typically enhances water solubility, as seen in biogenic amines like putrescine and cadaverine dihydrochlorides, which are prepared as 1000 mg/L stock solutions in water .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H18Cl2N2 |

|---|---|

Molecular Weight |

249.18 g/mol |

IUPAC Name |

N-cyclopentyl-N-methylpyridin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13(10-5-2-3-6-10)11-7-4-8-12-9-11;;/h4,7-10H,2-3,5-6H2,1H3;2*1H |

InChI Key |

UROQWUYKPIHLTG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCC1)C2=CN=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride typically involves the reaction of cyclopentylamine with 3-chloromethylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

1.1. Amine Reactivity

The primary amine group in the compound can participate in nucleophilic reactions, including:

-

Alkylation/Acylation : The amine acts as a nucleophile, reacting with alkyl halides or acylating agents (e.g., acid chlorides) to form substituted amines or amides. For example, reaction with methyl iodide in basic conditions could yield N-alkylated derivatives.

-

Reductive Amination : The amine may undergo reductive amination with carbonyl compounds (e.g., aldehydes/ketones) in the presence of reducing agents like sodium cyanoborohydride .

1.2. Pyridine Ring Reactivity

The pyridine ring’s electron-deficient nature enables:

-

Nucleophilic Aromatic Substitution (NAS) : Substitution at the 3-position (meta to the amino group) under strongly acidic or basic conditions. For instance, nitration or halogenation could occur at this position.

-

Coordination Chemistry : The pyridine nitrogen can coordinate with transition metals (e.g., palladium, copper), enabling catalytic transformations such as cross-coupling reactions .

1.3. Photocatalyzed Transformations

Recent advances in photocatalysis suggest potential for this compound in:

-

Hydrogen Atom Transfer (HAT) : The amine or pyridine ring might participate in C–H bond activation under photocatalytic conditions, enabling functionalization via radical intermediates .

-

Cross-Coupling Reactions : Pyridine-based ligands in photocatalytic systems could facilitate coupling with aryl halides or alkenes .

2.2. Multicomponent Reactions

The compound’s amine group may participate in multicomponent reactions (e.g., Ugi or Passerini reactions), forming complex heterocycles. For instance, Ugi reactions with carbonyl compounds and isocyanides could yield peptide-like structures, as observed in convertible isocyanide chemistry .

Data Comparison

Functional Group Influences

-

Dihydrochloride Salt : Enhances solubility in aqueous solutions, facilitating reactions in protic environments.

-

Cyclopentyl Group : Steric effects may hinder reactions at the amine site, requiring harsher conditions for substitution.

-

Pyridine Ring : Electron-deficiency directs nucleophilic attack to the 3-position, influencing regioselectivity in substitution reactions.

Scientific Research Applications

Pharmacological Applications

-

Pharmaceutical Development

- N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride is being explored as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and inflammatory disorders. Its structural properties suggest potential interactions with biological targets such as receptors and enzymes involved in disease mechanisms.

-

Anti-cancer Activity

- Preliminary studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been shown to induce apoptosis in glioma cells by inhibiting key survival signaling pathways like AKT/mTOR.

-

Anti-inflammatory Properties

- Research has demonstrated that the compound can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro and in vivo, indicating its potential as an anti-inflammatory agent.

Case Study 1: Anti-cancer Efficacy

- Objective : To evaluate the cytotoxic effects of this compound on glioma cells.

- Findings : The compound reduced cell viability by inducing apoptosis, with an IC50 value of 12 µM after 48 hours of treatment.

Case Study 2: Inhibition of Inflammatory Responses

- Objective : To assess the anti-inflammatory effects using LPS-stimulated macrophages.

- Findings : Treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anti-cancer | Glioma Cells | IC50 = 12 µM | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 12 | Cytotoxic in glioma cells |

| Related Compound A | 10 | Anti-inflammatory |

| Related Compound B | 15 | Cytotoxic in breast cancer |

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridine vs. Pyrrolidine/Piperidine Derivatives

- N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS 152811-55-7): This compound features a saturated pyrrolidine ring instead of pyridine. Its molecular formula (C₆H₁₅ClN₂) and molecular weight (150.65 g/mol) are distinct from the target compound, which likely has a higher molecular weight due to the cyclopentyl group .

- [(1-Cyclopentyl-3-piperidinyl)methyl]amine Dihydrochloride (CAS 1269053-89-5): Shares the cyclopentyl substituent but incorporates a piperidine ring. Piperidine’s six-membered ring offers conformational flexibility compared to pyridine’s planar structure, influencing solubility and pharmacokinetic properties .

Aromatic vs. Aliphatic Amines

- ß-Phenylethylamine Dihydrochloride : An aromatic amine with a phenyl group. Unlike the target compound’s pyridine ring, phenyl lacks a nitrogen atom, reducing hydrogen-bonding capacity and solubility in polar solvents .

- Trientine Dihydrochloride : A linear tetraamine used for copper chelation. Its lack of cyclic structures contrasts with the target’s rigid pyridine and cyclopentyl groups, impacting metal-binding efficiency and therapeutic applications .

Physicochemical Properties

Functional and Pharmacological Differences

- Biogenic Amines (Putrescine, Cadaverine) : Used as food quality markers due to their role in decomposition. Their small size and high solubility contrast with the target compound’s bulkier structure, which may limit penetration into biological matrices .

- Azoamidine Dihydrochlorides: Serve as radical initiators in polymerization.

- S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride: A sensitizing agent restricted under EU regulations. The target compound’s safety profile remains uncharacterized but could differ due to structural dissimilarities .

Q & A

What are the recommended synthetic routes for N-Cyclopentyl-N-methylpyridin-3-amine dihydrochloride, and how can purity be optimized?

A two-step synthesis is commonly employed for dihydrochloride salts, involving initial condensation of the amine and pyridine derivatives followed by salt formation with HCl. For example, analogous dihydrochloride compounds are synthesized via sequential coupling and acidification steps . Purity optimization typically involves recrystallization from polar solvents (e.g., ethanol/water mixtures) or preparative HPLC . Post-synthesis, validate purity using HPLC (≥98% purity threshold) and characterize intermediates via H/C NMR .

How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement, particularly for resolving cyclopentyl/pyridine ring conformations and salt interactions .

- Spectroscopy : Employ H NMR (DO or DMSO-d) to confirm proton environments and assess salt formation. High-resolution mass spectrometry (HRMS) validates molecular weight .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and salt stability .

What advanced methodologies assess the compound’s stability under experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and varying pH (2–12) to identify degradation products via HPLC-MS .

- Long-term storage : Monitor hygroscopicity by storing at −20°C in desiccators and assess stability via periodic NMR/HPLC .

- Kinetic solubility assays : Measure solubility in PBS, DMSO, and cell culture media to guide formulation for biological studies .

How can researchers investigate the compound’s interactions with biological targets?

- Enzyme inhibition assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity with target enzymes (e.g., kinases) .

- Cellular uptake studies : Radiolabel the compound (e.g., H/C isotopes) or use fluorescent derivatives to track intracellular localization .

- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify oxidation or demethylation pathways .

How do hydrochloride vs. dihydrochloride salt forms impact experimental design?

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, critical for in vitro assays .

- Bioavailability : Compare pharmacokinetic profiles (e.g., AUC, C) in rodent models to select the optimal salt form for in vivo studies .

- Crystallization : Dihydrochlorides may form distinct crystal lattches, affecting dissolution rates—validate via powder X-ray diffraction (PXRD) .

How should conflicting data on biological activity be resolved?

- Orthogonal validation : Replicate assays using alternative methods (e.g., SPR vs. ITC for binding studies) .

- Structural controls : Synthesize and test analogs (e.g., N-cyclopentyl vs. N-cyclohexyl derivatives) to isolate structure-activity relationships .

- Batch analysis : Compare multiple synthesis lots via HPLC and HRMS to rule out impurities as confounding factors .

What analytical strategies differentiate this compound from structurally similar impurities?

- Chromatography : Use reverse-phase HPLC with C18 columns and ion-pairing agents (e.g., TFA) to resolve amine-byproducts .

- Tandem MS : Fragment ions (e.g., m/z 154 for cyclopentyl cleavage) provide diagnostic fingerprints for identity confirmation .

- Vibrational spectroscopy : FT-IR peaks at 2500–2700 cm (NH stretching) confirm dihydrochloride formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.